![molecular formula C9H13ClN2O2 B2761033 Ethyl 5-(aminomethyl)nicotinate hydrochloride CAS No. 1822787-95-0](/img/structure/B2761033.png)
Ethyl 5-(aminomethyl)nicotinate hydrochloride
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Description
Scientific Research Applications
Biosynthesis of Nicotinamide Mononucleotide (NMN)
Ethyl 5-(aminomethyl)nicotinate hydrochloride: may play a role in the biosynthesis of Nicotinamide Mononucleotide (NMN) , an essential precursor of nicotinamide adenine dinucleotide (NAD+) . This biosynthetic pathway is crucial because it offers non-toxic reaction conditions and produces fewer isomers compared to chemical synthesis, which is less efficient and environmentally unfriendly .
Antiviral and Antimicrobial Applications
Indole derivatives, which share a similar core structure to Ethyl 5-(aminomethyl)nicotinate hydrochloride, have shown significant biological activities, including antiviral and antimicrobial properties . These compounds are valuable in the development of new therapeutic agents against a variety of viral and bacterial infections .
Drug Development and Synthesis
The compound is used in the development and synthesis of organic compounds with potential pharmaceutical applications. Its role in drug development is pivotal due to its structural versatility and reactivity, which allows for the creation of a wide range of pharmacologically active molecules.
Organic Synthesis
In organic synthesis, Ethyl 5-(aminomethyl)nicotinate hydrochloride can be utilized as a building block for constructing complex organic molecules. Its reactivity makes it suitable for forming bonds with various functional groups, aiding in the synthesis of diverse organic compounds.
Medicinal Chemistry
The compound’s relevance in medicinal chemistry lies in its potential to contribute to the synthesis of biologically active molecules. Indole derivatives, for example, are known for their broad spectrum of biological activities and are used in the treatment of various diseases .
Analytical Chemistry
Ethyl 5-(aminomethyl)nicotinate hydrochloride can be important in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques, such as NMR , HPLC , LC-MS , and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical compounds.
properties
IUPAC Name |
ethyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHSQJMBIJIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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